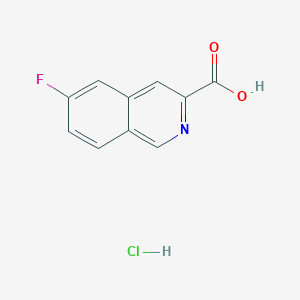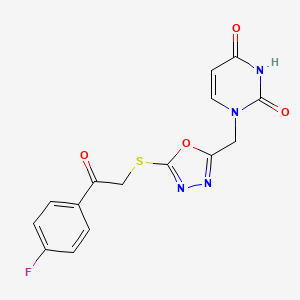
1-((5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures within its framework. These structures include a pyrimidine-2,4(1H,3H)-dione core, which is a common motif in various pharmacologically active compounds, and an oxadiazole ring, which is known for its utility in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrimidine dione compounds has been reported using water-mediated, catalyst-free methods, which are advantageous due to their simplicity, atom economy, and low environmental impact . For instance, functionalized pyrimidine diones have been synthesized through a one-pot multicomponent reaction involving arylglyoxal monohydrates, 2-aminopyridines or 2-aminopyrimidine, and barbituric or N,N-dimethylbarbituric acids . Although the exact synthesis of the compound is not detailed in the provided papers, similar methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, ^1H-NMR, ^13C-NMR, and elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of a fluorophenyl group, as seen in the compound of interest, is known to influence the biological activity of the molecule, often increasing its potency .
Chemical Reactions Analysis
The reactivity of pyrimidine diones can be influenced by the substituents attached to the core structure. For example, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or phosphorus pentasulfide leads to the formation of oxazolo- or thiazolo-pyrimidines, respectively . The thioether linkage in the compound of interest suggests that it could undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the lipophilicity, electronic distribution, and steric hindrance within the molecule, which in turn can influence its solubility, stability, and reactivity . The biological activity of these compounds, including their potential as urease inhibitors or anticancer agents, is often evaluated through in vitro assays .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The synthesis of related thieno[2,3-d]pyrimidine compounds, which are known for their high biological activities, has been explored. These compounds, including thienopyrimidines and thiazolopyrimidines, exhibit various biological activities and have been investigated for their potential in inhibiting adenosine kinase, platelet aggregation, leukemia, and cancer (El-Gazzar, Hussein, & Aly, 2006).
Biological Activity and Applications
- The compound's derivatives, such as oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, have been studied for their ability to generate nitric oxide (NO) and NO-related species in the presence of thiols, under physiological conditions. This property is significant for understanding the mechanistic aspects of NO generation in biological systems (Sako et al., 1998).
Antimicrobial Activity
- Similar compounds like coumarin pyrazole pyrimidine triones and thioxopyrimidine diones have been synthesized and evaluated for their antibacterial activity against various microorganisms, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
Synthetic Applications
- The synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines has been investigated, demonstrating the compound's potential in the creation of novel chemical structures for various applications (Hurst, Atcha, & Marshall, 1991).
Luminescent Properties
- The compound's derivatives have been explored for their luminescent properties, especially in the context of bioplastic scintillation. This indicates potential applications in eco-friendly photonic devices and luminescent materials (Pai & Kunhanna, 2020).
Structural and Spectral Exploration
- Novel derivatives of the compound have been synthesized and analyzed using various spectral techniques, including NMR and FT-IR spectroscopy. This research contributes to the understanding of the electronic structures of these compounds, which is crucial for potential applications in various fields (Ashraf et al., 2019).
Eigenschaften
IUPAC Name |
1-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O4S/c16-10-3-1-9(2-4-10)11(21)8-25-15-19-18-13(24-15)7-20-6-5-12(22)17-14(20)23/h1-6H,7-8H2,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPOSVPEGPJTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2518833.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)
![(2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2518839.png)
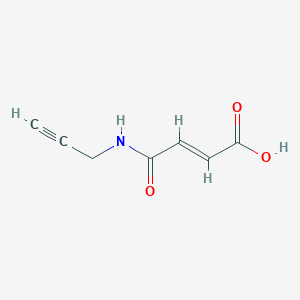
![1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol](/img/structure/B2518841.png)
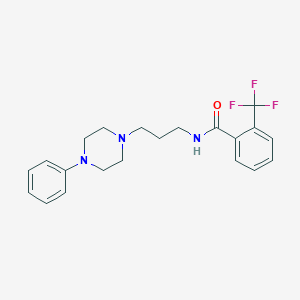
![4-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2518843.png)
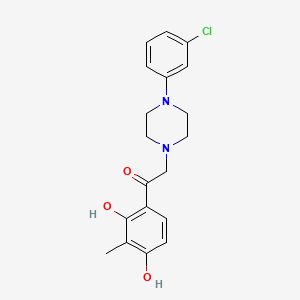
![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)
